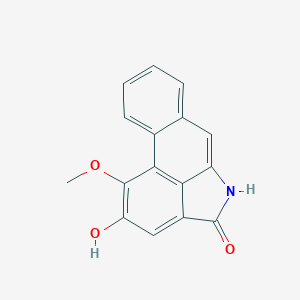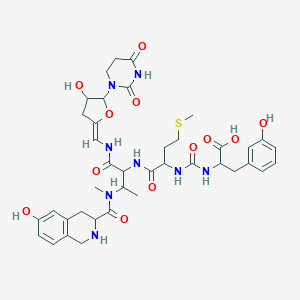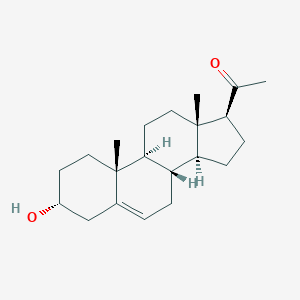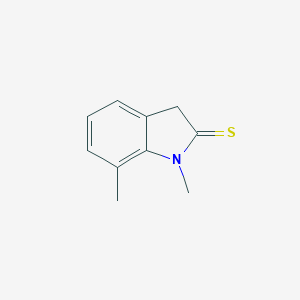
Methyl 6-fluorochroman-2-carboxylate
Overview
Description
Methyl 6-fluorochroman-2-carboxylate is a versatile compound with a wide range of applications in scientific research. This chemical compound is a white crystalline solid that is soluble in ethanol and water. It is used in a variety of experiments, including biochemical and physiological studies, as well as pharmaceutical research. This compound is a relatively new compound and is still being studied for potential applications.
Scientific Research Applications
Synthesis and Structural Research
- Methyl 6-fluorochroman-2-carboxylate has been synthesized from p-fluorophenol, leading to the formation of its R- and S- enantiomers (Yang et al., 2005).
Antibacterial Applications
- Novel benzimidazoles derived from 6-fluorochroman-2-carboxylic acid have shown promising antibacterial activity, particularly against Salmonella typhimurium (Kumar et al., 2006).
Chemical Modification Studies
- A method for substituting the dimethylamino group with bioisosteric fragments in this compound derivatives has been developed, showcasing diverse chemical modification capabilities (Кисель et al., 2013).
Application in Radiopharmaceuticals
- This compound is used in the synthesis of radiopharmaceuticals like 6-fluoro-3,4-dihydroxy-l-phenylalanine for neurologic and oncologic PET scans (Wagner et al., 2009).
Electrophile Studies
- The compound serves as a substrate for studying reactions with various electrophiles, contributing to broader research in organic chemistry (Zhu et al., 2003).
Pharmaceutical Research
- In pharmaceutical research, it's used in the synthesis of dopamine and serotonin receptor antagonists (Hirokawa et al., 2000).
Environmental Toxicology
- This compound is part of studies in environmental toxicology, particularly in the biotransformation of fluorotelomer-based compounds (Butt et al., 2014).
Molecular Structure Analysis
- Its molecular structures are studied to understand interactions in side products during antitubercular agent synthesis (Richter et al., 2023).
Electrophile Synthesis
- The compound is involved in the synthesis of pyridine derivatives, aiding in the exploration of new synthetic routes in organic chemistry (Qunfeng et al., 2012).
Antimicrobial and Toxicity Studies
- This compound derivatives are also evaluated for their antimicrobial activities and toxicity levels, contributing to the development of new drugs (Tiwari et al., 2018).
Mechanism of Action
Target of Action
Methyl 6-fluorochroman-2-carboxylate, also known as Methyl 6-Fluorochromane-2-carboxylate, is a pivotal chiral building block in the pharmaceutical industry . The primary targets of this compound are two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus . These esterases play a crucial role in the enzymatic resolution of the compound .
Mode of Action
The compound interacts with its targets, the esterases EstS and EstR, in a highly enantioselective manner . Using the racemic methyl 6-fluoro-chroman-2-carboxylate as the substrate in an aqueous–toluene biphasic system, (S) and ®-FCCAs were produced by EstS and EstR catalysis with an enantiomeric excess (ee) value >99% and 95–96%, respectively . The mechanisms of this highly enantioselective interaction were revealed by molecular simulations .
Biochemical Pathways
The biochemical pathways affected by this compound involve the enzymatic resolution of FCCAs based on the esterases EstS and EstR . The downstream effects of these pathways result in the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by high gastrointestinal absorption and BBB permeability . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 2.45 , which may impact its bioavailability.
Result of Action
The result of the compound’s action is the production of optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations . These FCCAs are pivotal chiral building blocks in the pharmaceutical industry .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, the enzymatic resolution process occurs in an aqueous–toluene biphasic system
Safety and Hazards
Future Directions
Optically pure 6-fluoro-chroman-2-carboxylate (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . The production of (S) and ®-FCCAs mainly depends on chemical resolution, which is a complex, low yield, and highly polluting process . The enzymatic resolution technique of FCCAs represents significant advantages over those chemical resolution methods .
Biochemical Analysis
Biochemical Properties
Methyl 6-fluorochroman-2-carboxylate plays a significant role in biochemical reactions, particularly in the synthesis of optically pure 6-fluoro-chroman-2-carboxylic acids. These acids are pivotal chiral building blocks in the pharmaceutical industry . The compound interacts with enzymes such as esterases, specifically EstS and EstR, which catalyze the resolution of racemic mixtures of this compound into its enantiomers . These interactions are highly enantioselective, with enantiomeric excess values exceeding 95% .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with esterases leads to the production of optically pure enantiomers, which can affect cellular functions by altering the availability of chiral building blocks necessary for the synthesis of biologically active molecules . These changes can impact cell signaling pathways and gene expression, ultimately influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with esterases, which catalyze the hydrolysis of the ester bond in the compound. This reaction produces 6-fluoro-chroman-2-carboxylic acids, which are then utilized in various biochemical pathways . The high enantioselectivity of the esterases ensures that the resulting products are optically pure, which is crucial for their biological activity . Molecular simulations have revealed the mechanisms underlying this enantioselectivity, highlighting the importance of specific binding interactions between the compound and the enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions . Long-term studies have shown that the compound’s effects on cellular function can persist, with optically pure enantiomers continuing to influence biochemical pathways and cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively produce optically pure enantiomers without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that produce 6-fluoro-chroman-2-carboxylic acids. The compound interacts with esterases, which catalyze the hydrolysis of the ester bond, leading to the formation of these acids . These metabolic pathways are crucial for the synthesis of chiral building blocks used in the pharmaceutical industry . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and lipophilicity .
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization signals ensure that the compound reaches its site of action, where it can interact with enzymes and other biomolecules to exert its effects . The compound’s activity and function are closely linked to its subcellular localization, highlighting the importance of precise targeting in biochemical processes.
Properties
IUPAC Name |
methyl 6-fluoro-3,4-dihydro-2H-chromene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYAXMIKHJVIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(O1)C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00595128 | |
| Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874649-82-8 | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874649-82-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00595128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2H-1-Benzopyran-2-carboxylic acid, 6-fluoro-3,4-dihydro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.561 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



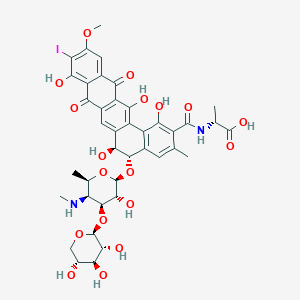
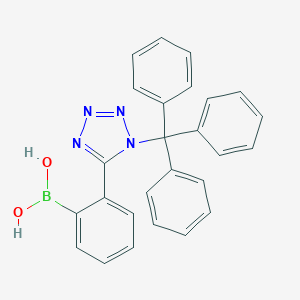
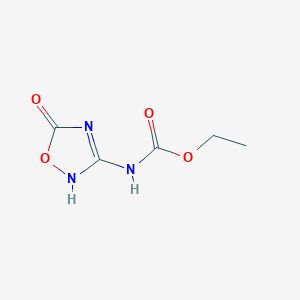
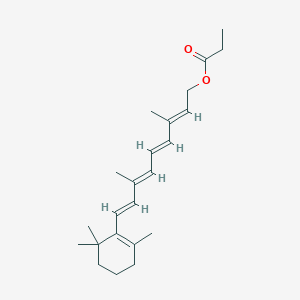

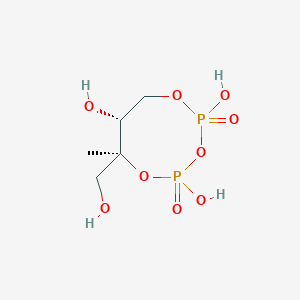

![Imidazo[1,2-a]pyridine](/img/structure/B132010.png)
